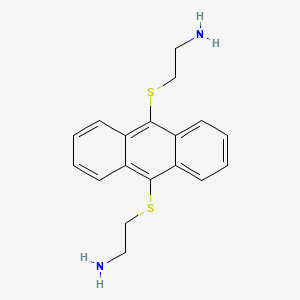
2,2'-(Anthracene-9,10-diyldisulfanediyl)diethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine is a complex organic compound featuring an anthracene core with sulfanyl and aminoethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation followed by reduction.
Introduction of sulfanyl groups: This step involves the reaction of the anthracene derivative with thiol-containing compounds under controlled conditions.
Attachment of aminoethyl groups: The final step involves the reaction of the sulfanyl-anthracene intermediate with ethylenediamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced anthracene derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies due to its anthracene core.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine involves its interaction with specific molecular targets. The anthracene core allows for π-π stacking interactions with aromatic residues in proteins, while the aminoethyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(2-aminoethyl)sulfanyl]acetic acid
- **[(2-aminoethyl)sulfanyl]sulfonic acid
Comparison
Compared to similar compounds, 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine is unique due to its anthracene core, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensor development.
Propriétés
Formule moléculaire |
C18H20N2S2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-[10-(2-aminoethylsulfanyl)anthracen-9-yl]sulfanylethanamine |
InChI |
InChI=1S/C18H20N2S2/c19-9-11-21-17-13-5-1-2-6-14(13)18(22-12-10-20)16-8-4-3-7-15(16)17/h1-8H,9-12,19-20H2 |
Clé InChI |
RLPBUWHUIMRPDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SCCN)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


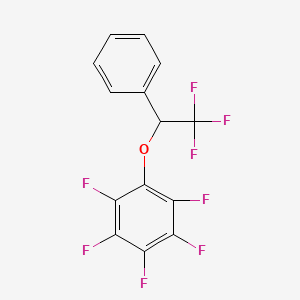
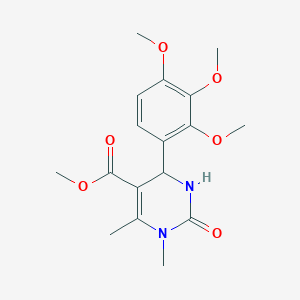

![N-(2,3-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide](/img/structure/B12468631.png)
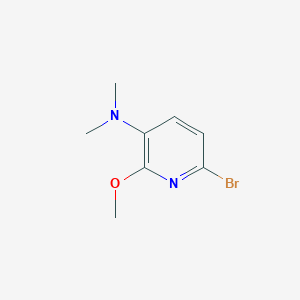
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12468656.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12468659.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468666.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
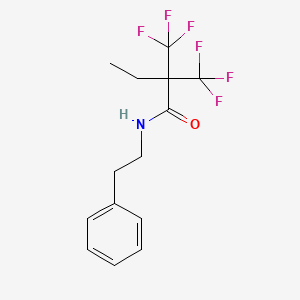
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)
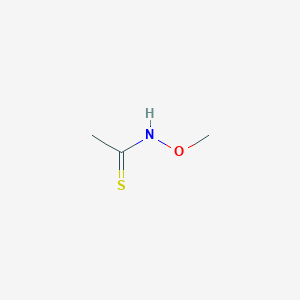
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)
